molecular formula C7H6BrClMg B14896824 2-Chloro-4-methylphenylmagnesium bromide

2-Chloro-4-methylphenylmagnesium bromide

Cat. No.: B14896824
M. Wt: 229.78 g/mol
InChI Key: AFFRMLVJDWDLIQ-UHFFFAOYSA-M
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Description

2-Chloro-4-methylphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them indispensable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methylphenylmagnesium bromide is typically prepared by reacting 2-chloro-4-methylbromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

2-Chloro-4-methylbromobenzene+Mg2-Chloro-4-methylphenylmagnesium bromide\text{2-Chloro-4-methylbromobenzene} + \text{Mg} \rightarrow \text{this compound} 2-Chloro-4-methylbromobenzene+Mg→2-Chloro-4-methylphenylmagnesium bromide

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored under an inert gas to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylphenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.

    Temperature: Reactions are often carried out at low temperatures to control the reaction rate and prevent side reactions.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

2-Chloro-4-methylphenylmagnesium bromide is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for research purposes.

    Medicine: Plays a role in the synthesis of drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are fundamental in building complex organic structures. The magnesium bromide byproduct is typically removed by aqueous workup.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylmagnesium bromide
  • 4-Chloro-2-methylphenylmagnesium bromide
  • 4-Methoxy-2-methylphenylmagnesium bromide

Uniqueness

2-Chloro-4-methylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing certain organic compounds that require precise structural features.

Properties

IUPAC Name

magnesium;1-chloro-3-methylbenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFRMLVJDWDLIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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